(2,7-Dimethoxynaphthalen-1-yl)methanol
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Overview
Description
(2,7-Dimethoxynaphthalen-1-yl)methanol is a chemical compound that belongs to the family of naphthalene derivatives. It is a white crystalline solid that is soluble in organic solvents such as ethanol and chloroform. This compound has been the subject of extensive research due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,7-Dimethoxynaphthalen-1-yl)methanol typically involves the methoxylation of naphthalene derivatives followed by a reduction process. One common method includes the reaction of 2,7-dimethoxynaphthalene with formaldehyde in the presence of a strong acid catalyst to yield the desired methanol derivative.
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques. These methods focus on optimizing yield and purity through controlled reaction conditions, such as temperature, pressure, and the use of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
(2,7-Dimethoxynaphthalen-1-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form simpler alcohols or hydrocarbons.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various naphthalene derivatives with altered functional groups, which can be further utilized in different chemical processes.
Scientific Research Applications
(2,7-Dimethoxynaphthalen-1-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which (2,7-Dimethoxynaphthalen-1-yl)methanol exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the disruption of microbial cell membranes or inhibition of essential enzymes. In cancer research, it may interfere with cell proliferation pathways, leading to apoptosis or cell cycle arrest.
Comparison with Similar Compounds
Similar Compounds
2,7-Dimethoxynaphthalene: Lacks the methanol group, making it less reactive in certain chemical reactions.
1-Methoxynaphthalene: Contains only one methoxy group, resulting in different chemical properties and reactivity.
2,7-Dihydroxynaphthalene: Has hydroxyl groups instead of methoxy groups, leading to different biological and chemical activities.
Uniqueness
(2,7-Dimethoxynaphthalen-1-yl)methanol is unique due to its specific functional groups, which confer distinct chemical reactivity and potential applications. Its dual methoxy groups and methanol moiety make it a versatile compound in both synthetic and research contexts.
Biological Activity
(2,7-Dimethoxynaphthalen-1-yl)methanol is a chemical compound classified as a naphthalene derivative. Its unique structure, characterized by two methoxy groups and a hydroxymethyl group, positions it as a compound of interest in various biological and industrial applications. This article synthesizes current research findings on the biological activity of this compound, including its antimicrobial and anticancer properties.
Structural Characteristics
- IUPAC Name : this compound
- Molecular Formula : C13H14O3
- Molecular Weight : 218.25 g/mol
- Solubility : Soluble in organic solvents like ethanol and chloroform.
Synthesis
The synthesis typically involves the methoxylation of naphthalene derivatives followed by reduction processes. A common method includes reacting 2,7-dimethoxynaphthalene with formaldehyde under acidic conditions to yield this compound.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can disrupt microbial cell membranes and inhibit essential enzymes, which may lead to cell death. The minimum inhibitory concentration (MIC) against various bacterial strains has been assessed, demonstrating its potential as a therapeutic agent.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may interfere with cell proliferation pathways and induce apoptosis in cancer cells. For instance, in vitro studies on breast cancer cell lines have shown that treatment with this compound leads to significant reductions in cell viability.
Case Study: Breast Cancer Cell Lines
In a study examining its effects on MCF-7 breast cancer cells:
- Concentration Tested : 10 µM to 100 µM
- Cell Viability Reduction : Up to 70% at 100 µM after 48 hours of exposure.
The mechanism through which this compound exerts its biological effects involves:
- Interaction with Cellular Targets : It may bind to specific receptors or enzymes involved in cell signaling pathways.
- Induction of Apoptosis : It appears to activate caspase pathways leading to programmed cell death in cancer cells .
Potential Therapeutic Uses
Given its biological activities, this compound is being explored for:
- Antimicrobial Treatments : As a potential agent against resistant bacterial strains.
- Cancer Therapy : Investigating its use as an adjunct treatment in combination therapies for various cancers.
Industrial Applications
In addition to its biological activities, this compound is utilized in:
- Dyes and Pigments Production : Its chemical structure allows for modifications that can enhance color properties.
Properties
IUPAC Name |
(2,7-dimethoxynaphthalen-1-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-15-10-5-3-9-4-6-13(16-2)12(8-14)11(9)7-10/h3-7,14H,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBXWIJEZKBUBV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=CC(=C2CO)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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